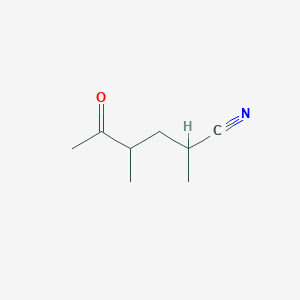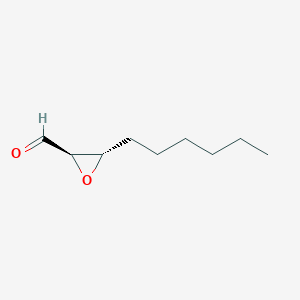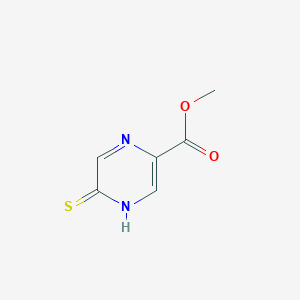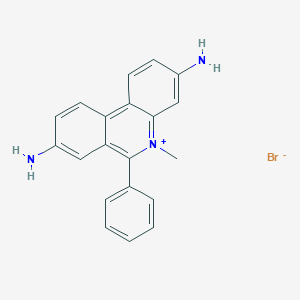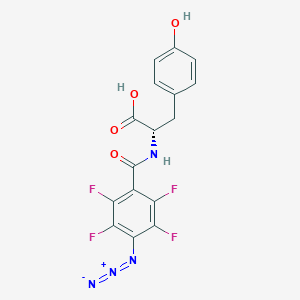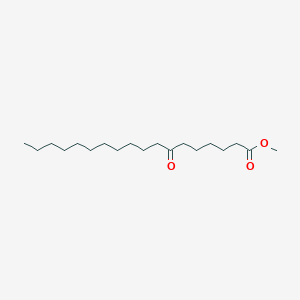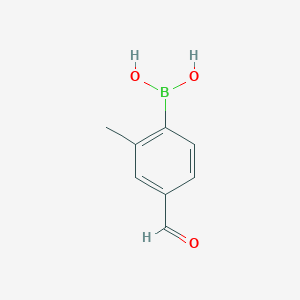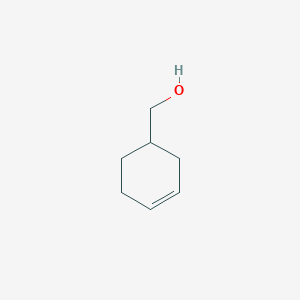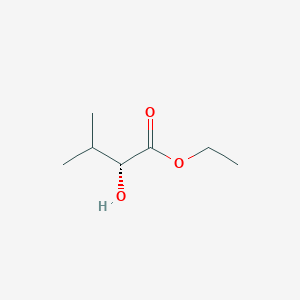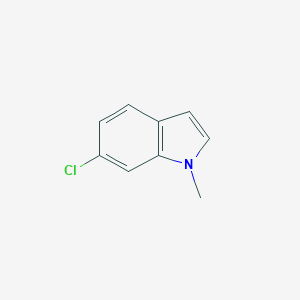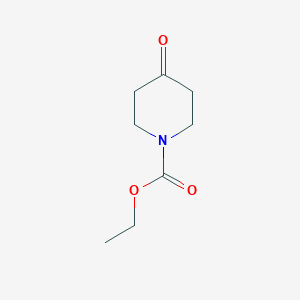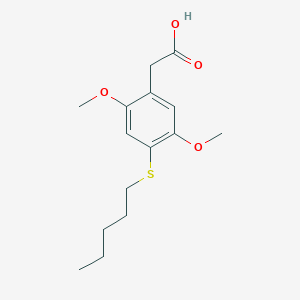
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its potent hallucinogenic effects, and it has been the subject of scientific research for several decades.
作用機序
The mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is not fully understood. It is believed to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in reward and motivation.
生化学的および生理学的効果
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has a range of biochemical and physiological effects, including:
1. Hallucinations: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is known for its potent hallucinogenic effects, which can include visual and auditory hallucinations.
2. Mood Alteration: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can alter mood, leading to feelings of euphoria, empathy, and relaxation.
3. Increased Heart Rate: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can increase heart rate and blood pressure, which can be dangerous in some cases.
実験室実験の利点と制限
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Effects: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has potent effects, which can be useful for studying the brain and behavior.
2. Selective Serotonin Receptor Activation: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- selectively activates serotonin receptors, which can be useful for studying their role in mood regulation, cognition, and perception.
Some of the limitations include:
1. Potential Toxicity: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been associated with liver damage and several deaths due to overdose, which can limit its use in lab experiments.
2. Legal Restrictions: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a Schedule I controlled substance in the United States, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for research on Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. Some of the areas of research include:
1. Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, particularly in the treatment of mental health disorders.
2. Neuropharmacology: Further research is needed to understand the mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and its effects on the brain and behavior.
3. Toxicology: Further research is needed to determine the potential toxic effects of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and how they can be mitigated.
Conclusion:
In conclusion, Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a synthetic psychedelic drug that has been the subject of scientific research for several decades. It has potent hallucinogenic effects and has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry. Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, as well as its mechanism of action and potential toxic effects.
合成法
The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the addition of pentylthiol to the phenethylamine to produce Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry.
科学的研究の応用
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been the subject of scientific research for several decades. It has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. Some of the areas of research include:
1. Therapeutic Potential: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD.
2. Neuropharmacology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its effects on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception.
3. Toxicology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential toxic effects on the body. It has been shown to cause liver damage in some cases, and it has been associated with several deaths due to overdose.
特性
CAS番号 |
129658-08-8 |
|---|---|
製品名 |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
分子式 |
C15H22O4S |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(2,5-dimethoxy-4-pentylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4S/c1-4-5-6-7-20-14-10-12(18-2)11(9-15(16)17)8-13(14)19-3/h8,10H,4-7,9H2,1-3H3,(H,16,17) |
InChIキー |
CAYSQLKLNHZRHV-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
正規SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
その他のCAS番号 |
129658-08-8 |
同義語 |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




